NMR and mass spectrometry characterization data for Azilsartan Impurity 46
NMR and mass spectrometry characterization data for Azilsartan Impurity 46
A Guide to the Spectroscopic Characterization of Azilsartan Impurity 46
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of Azilsartan Impurity 46 using advanced spectroscopic techniques. While specific, publicly available experimental data for this impurity is limited, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to present a detailed, predictive characterization. By synthesizing methodologies reported for Azilsartan and its other known related substances, we offer field-proven protocols, explain the causality behind experimental choices, and provide an expert interpretation of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and quality control of pharmaceutical impurities.
Introduction: The Imperative of Impurity Profiling
Azilsartan, a potent angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension.[1] The synthesis and storage of any active pharmaceutical ingredient (API) can result in the formation of impurities—substances that are not the API itself.[2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and qualification of impurities above specific thresholds to ensure the safety and efficacy of the final drug product.[3]
Azilsartan Impurity 46 is one such related substance that requires meticulous characterization. The structural confirmation of such impurities is a critical step in pharmaceutical development and quality assurance.[4] This guide outlines the strategic application of mass spectrometry and NMR spectroscopy to achieve an unambiguous structural assignment of this specific impurity.
The Subject: Azilsartan Impurity 46
Before delving into the analytical methodologies, it is essential to establish the known structural details of the target molecule.
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IUPAC Name: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[4-(2-carbamoylphenyl)phenyl]methyl-2-ethoxybenzimidazole-4-carboxylate
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CAS Number: 1696392-12-7
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Molecular Formula: C₂₇H₂₄N₄O₅
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Molecular Weight: 484.50 g/mol
The structure, depicted below, reveals a complex assembly of a benzimidazole core, a biphenyl system, an ethoxy group, a carbamoyl (-CONH₂) functional group, and a medoxomil-like ester side chain. Each of these moieties will produce characteristic signals in the NMR and MS spectra.
Caption: Predicted structure of Azilsartan Impurity 46.
Mass Spectrometry: The First Step in Identification
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of an unknown impurity.[5] A Liquid Chromatography-Mass Spectrometry (LC-MS) setup allows for the separation of the impurity from the API and other components before it enters the mass spectrometer.
Experimental Protocol: LC-HRMS
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Sample Preparation: Accurately weigh and dissolve the sample containing Azilsartan Impurity 46 in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 10-20 µg/mL.
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Chromatographic Separation:
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Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) is typically effective.[6]
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Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0.
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Mobile Phase B: Acetonitrile.
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Gradient Elution: A gradient from low to high organic content (acetonitrile) is used to ensure separation of impurities with different polarities. A typical gradient might be 10% B to 95% B over 15 minutes.
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Flow Rate: 0.3-0.5 mL/min.
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Column Temperature: 40 °C.
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Mass Spectrometry Conditions (Q-TOF):
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Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the nitrogen atoms in the benzimidazole and amide groups are readily protonated.
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Capillary Voltage: 3.0-4.0 kV.
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Source Temperature: 120-150 °C.
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Mass Range: Scan from m/z 100 to 1000.
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Data Acquisition: Acquire data in MS and MS/MS (or data-dependent acquisition) modes. For MS/MS, use collision-induced dissociation (CID) with varying collision energies (e.g., 15-45 eV) to induce fragmentation.
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Predicted Mass Spectrum and Fragmentation
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Molecular Ion: In ESI+ mode, the impurity is expected to be observed as the protonated molecule, [M+H]⁺.
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Predicted Exact Mass of [M+H]⁺: 485.1820 (for C₂₇H₂₅N₄O₅⁺). An observed mass within a 5 ppm error margin in an HRMS experiment provides high confidence in the elemental composition.
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Fragmentation Analysis (MS/MS): The fragmentation pattern provides a structural fingerprint. The MS/MS spectrum of the precursor ion at m/z 485.18 is predicted to show characteristic losses and fragments. The fragmentation of Azilsartan itself is well-documented and serves as a strong comparative model.[7][8]
Caption: Predicted major fragmentation pathway for Azilsartan Impurity 46.
Table 1: Predicted HRMS Fragmentation Data for Azilsartan Impurity 46
| Predicted m/z | Predicted Formula | Description of Loss/Fragment |
| 485.1820 | C₂₇H₂₅N₄O₅⁺ | Protonated molecular ion [M+H]⁺ |
| 371.1608 | C₂₂H₂₁N₄O₂⁺ | Loss of the medoxomil ester group (-C₅H₄O₃) |
| 327.1346 | C₁₉H₁₅N₄O₂⁺ | Further loss of ethylene from the ethoxy group (-C₂H₄) from m/z 371 |
| 181.0862 | C₁₂H₁₁NO⁺ | Fragment corresponding to the 2-carbamoyl-biphenyl moiety |
NMR Spectroscopy: The Gold Standard for Structure Confirmation
While MS provides the molecular formula and connectivity clues, NMR spectroscopy is essential for the definitive assignment of the complete chemical structure, including the precise location of all atoms and their stereochemical relationships.[9][10]
Experimental Protocol: NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the isolated and purified impurity in a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can dissolve a wide range of organic molecules and its residual solvent peak does not typically interfere with key signals. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
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¹H NMR Spectroscopy:
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Spectrometer: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.
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Experiment: A standard one-dimensional proton experiment is performed.
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Key Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 1-2 seconds.
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¹³C NMR Spectroscopy:
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Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used to obtain singlets for all unique carbon atoms.
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Key Parameters: A larger number of scans is required due to the low natural abundance of ¹³C.
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2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful experiment for piecing together the molecular skeleton.[11]
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Predicted NMR Spectral Data
The following table summarizes the predicted chemical shifts for Azilsartan Impurity 46. These predictions are based on the known spectra of Azilsartan and related impurities containing similar structural motifs like benzimidazoles and biphenyls.[6][12]
Table 2: Predicted ¹H and ¹³C NMR Data for Azilsartan Impurity 46 (in DMSO-d₆)
| Assignment | Predicted ¹H δ (ppm), Multiplicity, Integration | Predicted ¹³C δ (ppm) | Rationale & Key HMBC Correlations |
| -OCH₂CH₃ | ~4.5 (q, 2H) | ~65 | Ethoxy methylene protons, quartet due to coupling with methyl protons. |
| -OCH₂CH₃ | ~1.4 (t, 3H) | ~14 | Ethoxy methyl protons, triplet due to coupling with methylene protons. |
| Benzimidazole-CH₂- | ~5.6 (s, 2H) | ~47 | Methylene bridge protons. HMBC to: Benzimidazole C7a and Biphenyl C4'. |
| Medoxomil-CH₂- | ~5.1 (s, 2H) | ~58 | Methylene protons of the ester side chain. |
| Medoxomil-CH₃ | ~2.1 (s, 3H) | ~16 | Methyl protons on the dioxole ring. |
| Benzimidazole H-5, H-6 | ~7.2-7.4 (m, 2H) | ~120-125 | Aromatic protons on the benzimidazole ring. |
| Benzimidazole H-7 | ~7.7 (d, 1H) | ~115 | Aromatic proton adjacent to the carboxylate group. |
| Biphenyl Protons | ~7.1-7.8 (m, 8H) | ~125-142 | Complex multiplet region for the eight protons of the biphenyl system. |
| -CONH₂ | ~7.5 and ~8.0 (br s, 2H) | ~169 | Amide protons, often appear as two broad singlets due to restricted rotation. |
| Carboxylate C=O | - | ~166 | Carbonyl carbon of the main ester group. |
| Benzimidazole C=N | - | ~158 | Carbon of the ethoxy-substituted imine in the benzimidazole ring. |
| Medoxomil C=O | - | ~152 | Carbonyl carbon within the dioxole ring. |
HMBC Correlation Workflow: The HMBC experiment is critical for connecting the isolated spin systems. The workflow below illustrates how key correlations would confirm the overall structure.
Caption: Key HMBC correlations for structural assembly.
Conclusion
The structural elucidation of pharmaceutical impurities like Azilsartan Impurity 46 is a systematic process that relies on the synergistic application of mass spectrometry and NMR spectroscopy. This guide provides a robust, scientifically-grounded framework for this process. By employing HRMS, the elemental composition is confidently determined. Subsequently, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) provides the definitive evidence required for an unambiguous structural assignment. The predictive data and protocols herein serve as a valuable resource for analysts, enabling them to approach the characterization of this and other related impurities with a clear and effective strategy, ensuring the continued quality and safety of Azilsartan drug products.
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